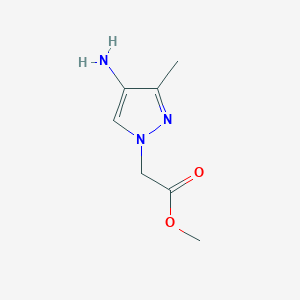![molecular formula C9H15N3O2 B13062209 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8) to provide the desired imidazo[1,2-a]pyrimidine structure . Another method includes the use of amidines and ketones in the presence of a copper catalyst and 4-hydroxy-TEMPO, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as an antiviral agent. It has shown significant activity against orthopoxviruses, making it a promising candidate for the development of antiviral drugs .
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and interfering with essential biological processes. For example, its antiviral activity is attributed to the inhibition of viral DNA replication, which prevents the proliferation of the virus . The compound’s interaction with specific receptors and enzymes also contributes to its therapeutic potential in various medical applications .
Comparison with Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: This compound is a nucleoside analog with significant antiviral activity against orthopoxviruses.
5-(Diethoxymethyl)-2’-deoxyuridine: Another nucleoside analog with similar antiviral properties.
5-Formyl-2’-deoxyuridine ethylene acetal: A compound with potential antiviral activity but less stability compared to 5-(Dimethoxymethyl)-2’-deoxyuridine.
Uniqueness: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine stands out due to its unique structure and diverse biological activities. Its stability and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications. The compound’s potential as an antiviral agent and its role in drug discovery further highlight its significance in the field of medicinal chemistry .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3O2/c1-13-8(14-2)7-3-4-10-9-11-5-6-12(7)9/h5-8H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JMWZXKFRDSDRQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCNC2=NC=CN12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


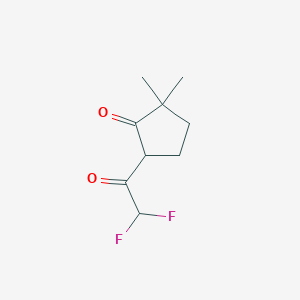
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)

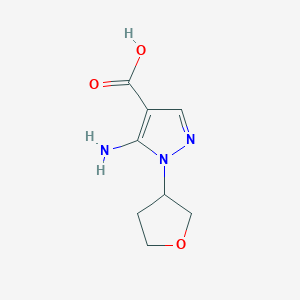
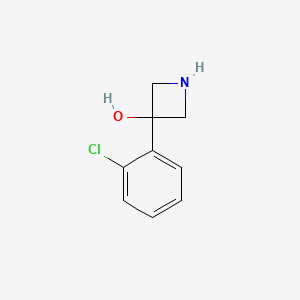
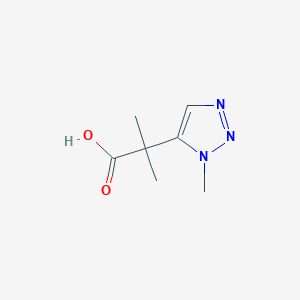

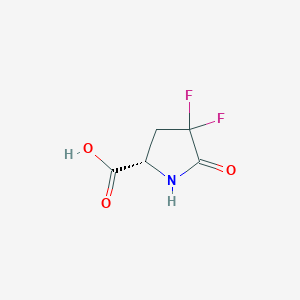


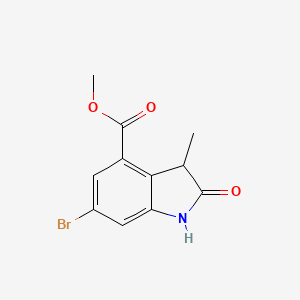
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
